molecular formula C19H15N3O3 B14932549 2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide CAS No. 5702-58-9

2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide

Cat. No.: B14932549
CAS No.: 5702-58-9
M. Wt: 333.3 g/mol
InChI Key: CQEVWHCSUIJWTR-UHFFFAOYSA-N
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Description

2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring The compound also contains a furan ring and an oxazole ring, both of which are heterocyclic structures containing oxygen and nitrogen atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of a strong acid like sulfuric acid.

    Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the oxazole ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the quinoline core is reacted with an amine derivative of the oxazole ring in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and oxazole rings can be oxidized under suitable conditions to form corresponding oxides.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the furan and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Formation of furan oxides and oxazole oxides.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted derivatives depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes involving quinoline derivatives and heterocyclic compounds.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting diseases involving oxidative stress and inflammation.

    Industry: Potential use in the development of new materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of 2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoline core may interact with DNA or proteins, while the furan and oxazole rings may modulate the compound’s reactivity and binding affinity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

    2-(5-methylfuran-2-yl)quinoline-4-carboxamide: Lacks the oxazole ring, which may affect its reactivity and binding properties.

    N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide: Lacks the furan ring, which may affect its electronic properties and interactions with molecular targets.

    2-(5-methylfuran-2-yl)-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide: Contains an unsubstituted oxazole ring, which may affect its stability and reactivity.

The presence of both the furan and oxazole rings in this compound makes it unique and potentially more versatile in terms of its chemical reactivity and applications.

Properties

CAS No.

5702-58-9

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H15N3O3/c1-11-7-8-17(24-11)16-10-14(13-5-3-4-6-15(13)20-16)19(23)21-18-9-12(2)25-22-18/h3-10H,1-2H3,(H,21,22,23)

InChI Key

CQEVWHCSUIJWTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC(=C4)C

Origin of Product

United States

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